

Application Notes and Protocols for Muscle Biopsy in Marathon Runners

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Marathon*

Cat. No.: *B1166136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting muscle biopsy studies in **marathon** runners. The information is intended to guide researchers in designing experiments to investigate the physiological and molecular adaptations of skeletal muscle to endurance exercise, as well as to assess the impact of interventions.

Introduction

The **marathon** places extreme physiological demands on the human body, inducing a wide range of responses within skeletal muscle. Muscle biopsies are an invaluable tool for directly examining the cellular and molecular changes that occur in response to prolonged, intense exercise. By obtaining small samples of muscle tissue before and after a **marathon**, researchers can gain insights into muscle damage, inflammation, repair processes, metabolic adaptations, and changes in gene and protein expression.^{[1][2][3]} This information is critical for understanding the limits of human endurance, developing strategies to enhance performance and recovery, and for the preclinical and clinical development of therapeutics targeting muscle health and function.

Key Research Applications

Muscle biopsies in **marathon** runners can be utilized to investigate several key areas:

- Muscle Fiber Type and Morphology: Assess changes in fiber type composition (e.g., shifts between slow-twitch and fast-twitch fibers) and fiber size.[4][5][6]
- Metabolic Responses: Quantify changes in muscle glycogen content and the expression of metabolic enzymes.[7][8][9]
- Muscle Damage and Repair: Examine ultrastructural changes, including myofibrillar disruption, Z-line streaming, and inflammation.[1][2][3][10]
- Gene and Protein Expression: Analyze changes in the expression of genes and proteins involved in stress responses, inflammation, and muscle remodeling.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data reported in studies involving muscle biopsies in **marathon** runners.

Table 1: Muscle Fiber Type Composition Changes with **Marathon** Training

Muscle	Time Point	Type I (%)	Type IIa/IIa (%)	Type IIa (%)	Type IIa/IIx (%)	Type IIx (%)	Reference
Vastus Lateralis	Before Training	42.6	5.1	40.1	11.9	0	[4]
	After 13 weeks training + 3 week taper	48.6	8.2	35.8	6.4	1	[4]
Gastrocnemius	Before Training	48 ± 6	7 ± 1 (I/IIa)	30 ± 5	-	-	[6]
	After 16 weeks (including taper)	56 ± 6	2 ± 1 (I/IIa)	30 ± 4	-	-	[6]

Table 2: Muscle Glycogen Content

Muscle	Condition	Glycogen Content (mmol/kg wet weight)	Reference
Vastus Lateralis	Trained, well-fed, rested	~150	[7]
Supercompensated	Up to 200	[7]	
After prolonged intense exercise	< 50	[7]	
Vastus Lateralis	Pre-16.1 km run	1.82	[8]
Post-16.1 km run	1.08	[8]	
Soleus	Pre-16.1 km run	2.11	[8]
Post-16.1 km run	1.05	[8]	
Gastrocnemius	Pre-16.1 km run	1.83	[8]
Post-16.1 km run	1.13	[8]	

Table 3: Inflammatory and Muscle Damage Markers

Marker	Time Point	Change	Reference
JNK Activity	Immediately post-marathon	7-fold increase	[12]
1, 3, and 5 days post-marathon	Returned to basal levels	[12]	
p38y Phosphorylation	Immediately post-marathon	4-fold increase	[12]
1, 3, and 5 days post-marathon	Returned to basal levels	[12]	
IL-6 mRNA	Pre-marathon	Undetectable in muscle	[13]
Post-marathon	Detectable in 5 out of 8 muscle biopsies	[13]	
Plasma IL-6	Immediately post-marathon	~63-fold increase	[13]
Plasma CK & Myoglobin	First day post-Everesting	Dramatic increase	[13]
Within one week post-Everesting	Disappeared	[13]	

Experimental Protocols

Muscle Biopsy Procedure (Modified Bergström Technique)

This protocol describes the collection of a skeletal muscle biopsy from the vastus lateralis or gastrocnemius muscle.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Sterile gloves and drapes

- Betadine and alcohol swabs
- 1% Lidocaine without epinephrine
- 10 mL syringe with a 25-gauge needle
- #11 disposable scalpel
- Modified Bergström biopsy needle (5 mm diameter) with suction
- Sterile gauze
- Surgical adhesive strips or sutures
- Cryovials pre-chilled in liquid nitrogen
- Cold skinning solution (for single fiber analysis)
- RNAlater solution (for gene expression analysis)
- Formalin (for histology)

Procedure:

- Subject Preparation: The subject should be in a supine or seated position. The biopsy site (typically the mid-belly of the vastus lateralis or gastrocnemius) is identified.[7][8]
- Sterilization and Anesthesia: The skin over the biopsy site is cleaned with betadine and alcohol. A local anesthetic (e.g., 1% lidocaine) is injected into the skin and subcutaneous tissue.[16]
- Incision: A small (5-7 mm) incision is made through the skin and fascia using a sterile scalpel.[16]
- Biopsy Needle Insertion: The Bergström biopsy needle is inserted through the incision into the muscle belly.[12]

- Sample Collection: Suction is applied to the needle, and the inner cutting cannula is advanced to excise a muscle sample (typically 50-150 mg).[15]
- Sample Processing: The needle is withdrawn, and the muscle sample is immediately removed. The sample is then divided and processed according to the planned analyses:
 - For histology/immunohistochemistry: A portion is mounted on a cork disc with OCT compound and rapidly frozen in isopentane cooled by liquid nitrogen.
 - For biochemical assays (e.g., glycogen): A portion is immediately frozen in liquid nitrogen. [15]
 - For gene expression analysis: A portion is placed in RNAlater.[11]
 - For Western blotting: A portion is snap-frozen in liquid nitrogen.[17]
- Closure: Pressure is applied to the incision site with sterile gauze to stop any bleeding. The incision is then closed with surgical adhesive strips or a single suture.

Immunohistochemistry for Muscle Fiber Typing

This protocol outlines the procedure for fluorescent immunohistochemistry to identify different muscle fiber types based on myosin heavy chain (MyHC) isoform expression.[18][19][20]

Materials:

- Cryostat
- Microscope slides
- Phosphate-buffered saline (PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibodies (e.g., anti-MyHC I, anti-MyHC IIa)
- Fluorophore-conjugated secondary antibodies
- Mounting medium with DAPI

- Humidified chamber

Procedure:

- Sectioning: Muscle samples are sectioned at 8-10 μm thickness in a cryostat at -20°C and mounted on microscope slides.[18]
- Blocking: Sections are incubated with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
- Primary Antibody Incubation: Sections are incubated with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.[19][22]
- Washing: Slides are washed three times for 5 minutes each in PBS.[18]
- Secondary Antibody Incubation: Sections are incubated with fluorophore-conjugated secondary antibodies diluted in PBS for 1 hour at room temperature in the dark.[18][22]
- Washing and Mounting: Slides are washed again as in step 4. A nuclear counterstain (DAPI) can be included in one of the final washes. Coverslips are mounted using an appropriate mounting medium.[21]
- Imaging: Slides are visualized using a fluorescence microscope, and images are captured for analysis.[22]

Western Blotting for Protein Analysis

This protocol details the steps for analyzing the expression of specific proteins in muscle biopsy samples.[17][23][24]

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer

- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary and secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Protein Extraction: Frozen muscle tissue is homogenized in ice-cold RIPA buffer. The lysate is then centrifuged to pellet cellular debris.[23]
- Protein Quantification: The protein concentration of the supernatant is determined using a BCA assay.[23]
- Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer and heated to denature the proteins.[24]
- SDS-PAGE: Samples are loaded onto an SDS-PAGE gel, and proteins are separated by size via electrophoresis.[24]
- Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a specific primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

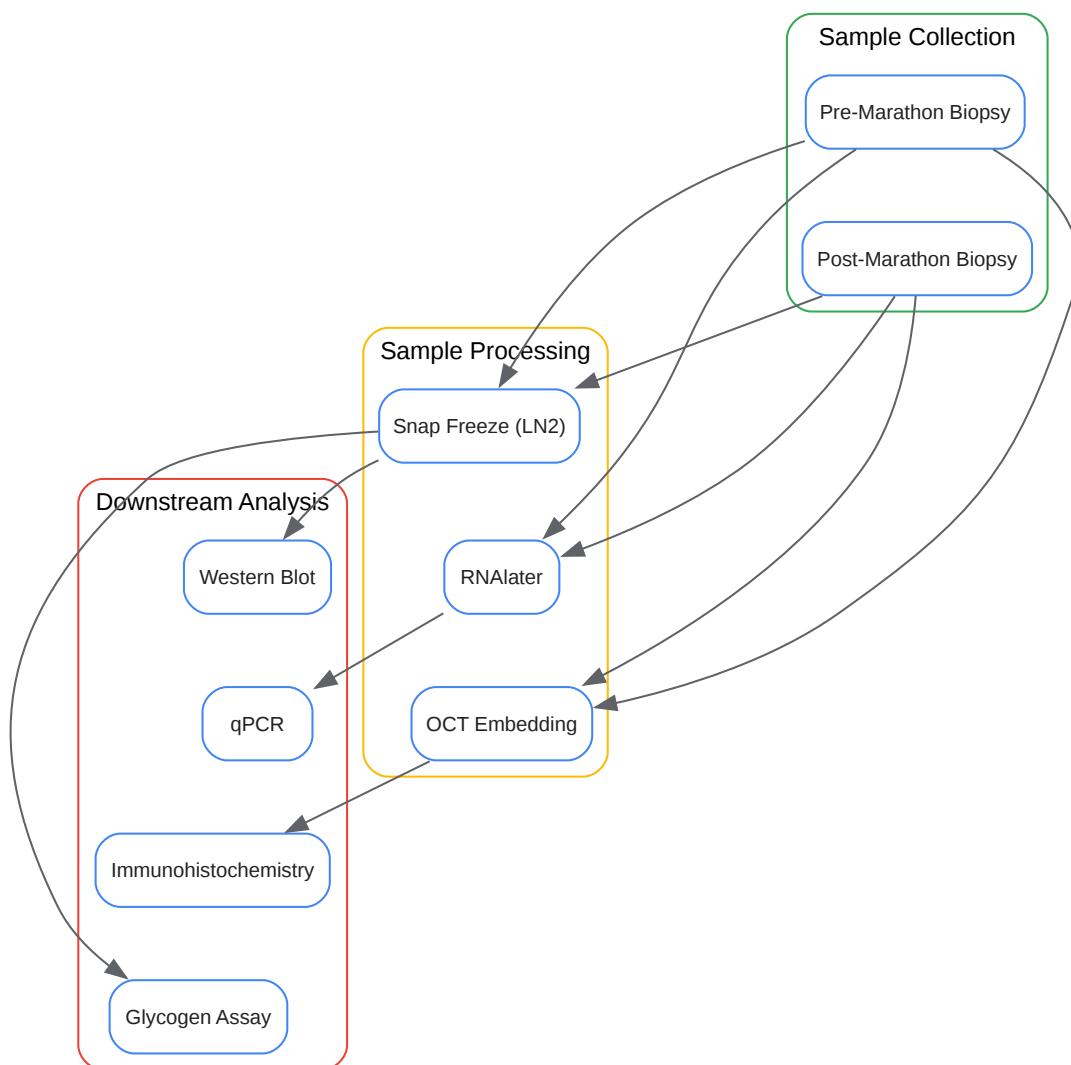
- Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.[23]
- Analysis: The intensity of the bands is quantified using densitometry software.

Gene Expression Analysis (qPCR)

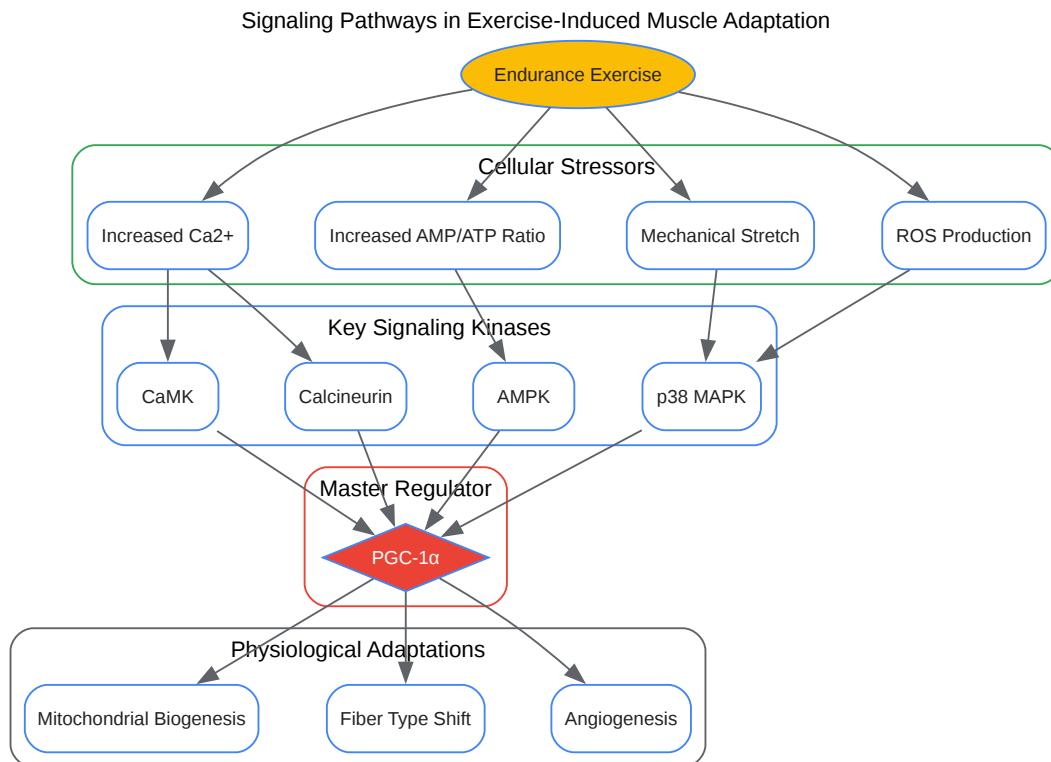
This protocol describes the analysis of gene expression changes in muscle biopsies.[11]

Materials:

- RNAlater solution
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Gene-specific primers
- Real-time PCR system


Procedure:

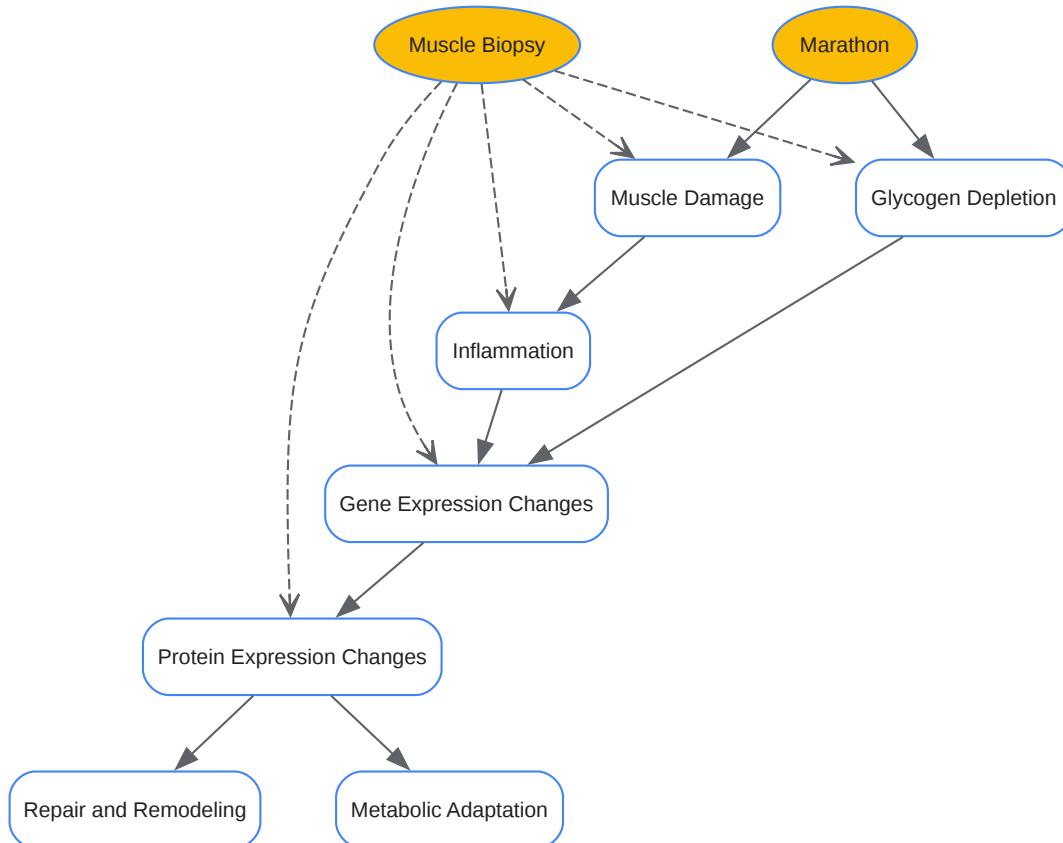
- RNA Extraction: Total RNA is extracted from muscle tissue stored in RNAlater using a commercial kit according to the manufacturer's instructions.
- RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed via gel electrophoresis or a bioanalyzer.
- Reverse Transcription: An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA).
- Quantitative PCR (qPCR): The relative expression of target genes is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).


- Data Analysis: The relative expression of each gene is normalized to a stable housekeeping gene, and the fold change in expression between pre- and post-**marathon** samples is calculated.

Visualizations

Experimental Workflow for Muscle Biopsy Analysis

[Click to download full resolution via product page](#)


Caption: Experimental workflow for muscle biopsy analysis.

[Click to download full resolution via product page](#)

Caption: Signaling pathways in exercise-induced muscle adaptation.

Logical Relationships in Muscle Biopsy Data Interpretation

[Click to download full resolution via product page](#)

Caption: Logical relationships in muscle biopsy data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Muscle fiber necrosis associated with human marathon runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skeletal muscle injury and repair in marathon runners after competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle Fiber Type Transitions with Exercise Training: Shifting Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single muscle fiber adaptations with marathon training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Fundamentals of glycogen metabolism for coaches and athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paulogentil.com [paulogentil.com]
- 9. State-of-the-Art Methods for Skeletal Muscle Glycogen Analysis in Athletes—The Need for Novel Non-Invasive Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skeletal muscle injury and repair in marathon runners after competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single Muscle Fiber Gene Expression with Run Taper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marathon running transiently increases c-Jun NH₂-terminal kinase and p38 γ activities in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jove.com [jove.com]
- 17. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining [bio-protocol.org]
- 20. journals.physiology.org [journals.physiology.org]

- 21. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Muscle Biopsy in Marathon Runners]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166136#protocols-for-muscle-biopsy-in-marathon-runners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com